![molecular formula C9H6N2O2S2 B1355065 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile CAS No. 80357-08-0](/img/structure/B1355065.png)
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile
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Overview
Description
“2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile” is a chemical compound with the CAS number 80357-08-0 . It has a molecular formula of C9H6N2O2S2 and a molecular weight of 238.3 g/mol.
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.29 g/mol . The boiling point and other physical properties are not specified in the search results.Scientific Research Applications
C9H6N2O2S2\mathrm{C_9H_6N_2O_2S_2}C9H6N2O2S2
and a molecular weight of approximately 238.29 g/mol .Photovoltaic Devices and Organic Electronics
Given its conjugated structure, 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile may find applications in organic photovoltaic devices (solar cells) or organic light-emitting diodes (OLEDs). Its electronic properties make it interesting for organic electronics research.
These six applications highlight the versatility and potential of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile in various scientific fields. Researchers continue to explore its properties and derivatives to unlock new discoveries and applications. If you need further details or have additional questions, feel free to ask! 😊
Safety and Hazards
The compound should be stored sealed in dry conditions at 2-8°C . The safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASPMMPFSXRFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513981 |
Source
|
Record name | [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile | |
CAS RN |
80357-08-0 |
Source
|
Record name | [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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